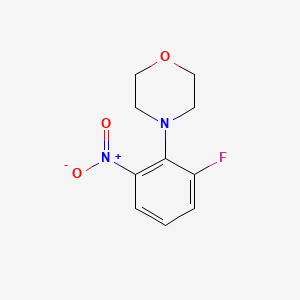

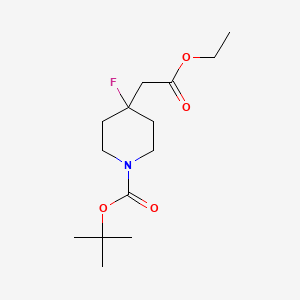

(2-Methoxypyridin-3-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

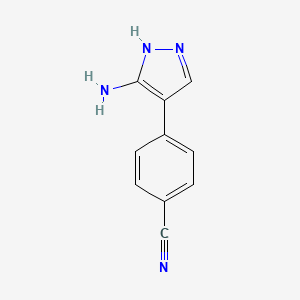

(2-Methoxypyridin-3-yl)methanamine hydrochloride, also known as MMPH, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound, capable of forming strong hydrogen bonds and having a high solubility in water. MMPH is used in a variety of scientific experiments, from drug development to biochemistry.

Applications De Recherche Scientifique

Protonation Sites and Hydrogen Bonding

The synthesis and structural characterization of related compounds featuring methoxypyridine frameworks illustrate the importance of these structures in understanding protonation sites and hydrogen bonding patterns. For instance, the study by Böck et al. (2021) highlights the crystal structures of certain N,4-diheteroaryl 2-aminothiazoles, which reveal distinct intermolecular hydrogen bonding networks. These findings underscore the role of methoxypyridine derivatives in elucidating hydrogen bonding and protonation behaviors in complex molecular systems (Böck et al., 2021).

Catalysts for Hydroxylation of Alkanes

In the realm of catalysis, methoxypyridine derivatives have been investigated as ligands in diiron(III) complexes for the selective hydroxylation of alkanes. The study by Sankaralingam and Palaniandavar (2014) demonstrates how variations in the capping ligand affect the catalytic efficiency and selectivity, highlighting the potential of methoxypyridine-based ligands in mimicking the function of natural enzymes like methane monooxygenases (Sankaralingam & Palaniandavar, 2014).

Synthesis of Lycopodium Alkaloids

The versatility of methoxypyridines in organic synthesis is further demonstrated in the total synthesis of complex natural products. Bisai and Sarpong (2010) reported the use of a methoxypyridine as a key intermediate in the concise synthesis of lycoposerramine R, a Lycopodium alkaloid. This work illustrates the strategic use of methoxypyridines in constructing complex molecular architectures, offering insights into novel synthetic pathways for natural product synthesis (Bisai & Sarpong, 2010).

Liquid Crystalline Behavior and Photo Physical Properties

The structural features of methoxypyridines also enable the design of materials with specific physical properties. Ahipa et al. (2014) synthesized a series of compounds based on the methoxypyridine core to investigate their liquid crystalline behavior and photophysical properties. These studies reveal how molecular design incorporating methoxypyridine units can lead to materials with desirable optical and electronic characteristics (Ahipa et al., 2014).

Antimicrobial Activities

Methoxypyridines also find applications in medicinal chemistry as scaffolds for developing antimicrobial agents. Thomas, Adhikari, and Shetty (2010) synthesized a series of triazole-methanamine derivatives starting from methoxypyridine and evaluated their antibacterial and antifungal activities. These compounds demonstrated moderate to very good activity against pathogenic strains, showcasing the potential of methoxypyridine derivatives in drug discovery (Thomas, Adhikari, & Shetty, 2010).

Propriétés

IUPAC Name |

(2-methoxypyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFPYUKOBJLUPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxypyridin-3-yl)methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)